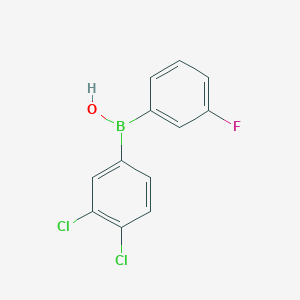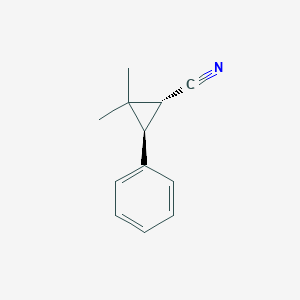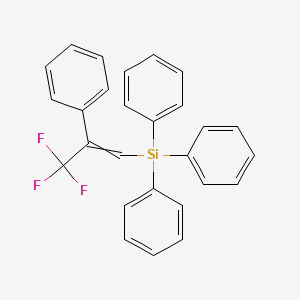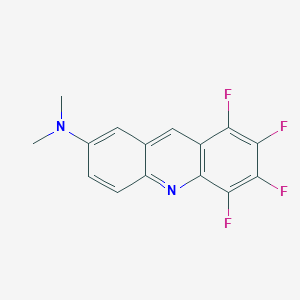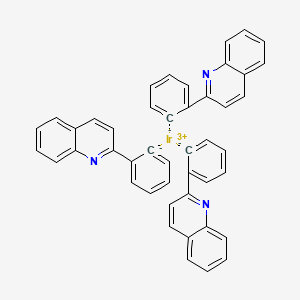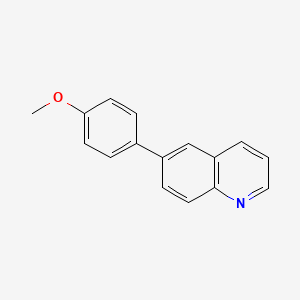
6-(4-Methoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-amino-4’-methoxybenzophenone with phosphorus oxychloride (POCl3) under reflux conditions can yield the desired quinoline derivative . Another method involves the use of microwave irradiation to improve reaction efficiency and yield .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 6-(4-Methoxyphenyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: HNO3, Cl2, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), leading to the disruption of angiogenesis and induction of apoptosis in cancer cells . Additionally, the compound can intercalate with DNA, impeding DNA synthesis and causing oxidative stress .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure and diverse applications.
4-Methoxyquinoline: Similar to 6-(4-Methoxyphenyl)quinoline but with the methoxy group directly attached to the quinoline ring.
6-Phenylquinoline: Lacks the methoxy group, resulting in different chemical properties and applications.
Propiedades
Número CAS |
878276-91-6 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H13NO/c1-18-15-7-4-12(5-8-15)13-6-9-16-14(11-13)3-2-10-17-16/h2-11H,1H3 |
Clave InChI |
NHTSSCYRGSBGJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


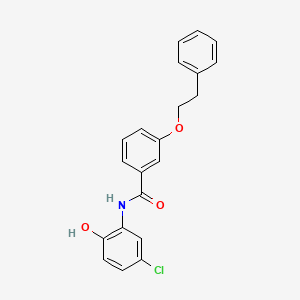
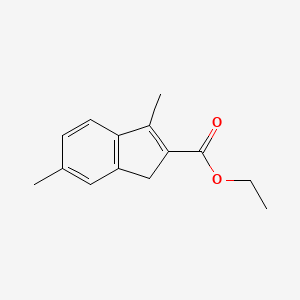
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
